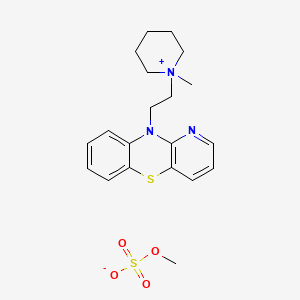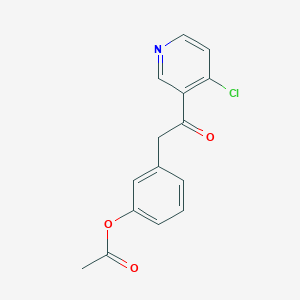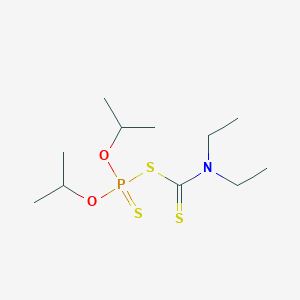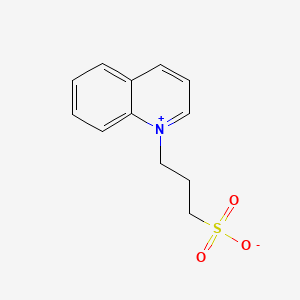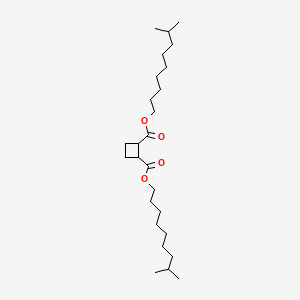
Diisodecyl-1,2-cyclobutanedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisodecyl-1,2-cyclobutanedicarboxylate: is an organic compound with the molecular formula C26H48O4. It is a diester derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diisodecyl-1,2-cyclobutanedicarboxylate typically involves the esterification of 1,2-cyclobutanedicarboxylic acid with isodecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Cyclobutanedicarboxylic acid+Isodecyl alcoholAcid catalystthis compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors equipped with distillation columns to continuously remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Diisodecyl-1,2-cyclobutanedicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 1,2-Cyclobutanedicarboxylic acid and isodecyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Diisodecyl-1,2-cyclobutanedicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers, making them suitable for various applications such as coatings, adhesives, and sealants.
Biology and Medicine: While specific biological and medical applications of this compound are limited, its role as a plasticizer in medical devices and pharmaceutical packaging is significant. It ensures the flexibility and integrity of materials used in medical applications.
Industry: In the industrial sector, this compound is used in the manufacturing of flexible PVC products, including cables, flooring, and automotive interiors. Its ability to improve the mechanical properties of polymers makes it valuable in various industrial applications.
Mecanismo De Acción
The primary mechanism of action of Diisodecyl-1,2-cyclobutanedicarboxylate as a plasticizer involves its incorporation into polymer matrices, where it reduces intermolecular forces between polymer chains. This reduction in intermolecular forces increases the mobility of the polymer chains, resulting in enhanced flexibility and workability of the material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains.
Comparación Con Compuestos Similares
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications in flexible plastics.
Diisononyl phthalate (DINP): A plasticizer with similar properties and applications as Diisodecyl-1,2-cyclobutanedicarboxylate.
Diisopropyl 1,2-cyclobutanedicarboxylate: A similar compound with different alkyl groups.
Uniqueness: this compound is unique due to its specific ester structure derived from 1,2-cyclobutanedicarboxylic acid and isodecyl alcohol. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other plasticizers may not perform as effectively.
Propiedades
Número CAS |
64011-40-1 |
|---|---|
Fórmula molecular |
C26H48O4 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
bis(8-methylnonyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-11-7-5-9-13-19-29-25(27)23-17-18-24(23)26(28)30-20-14-10-6-8-12-16-22(3)4/h21-24H,5-20H2,1-4H3 |
Clave InChI |
UMYXQNSTAYTVQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(=O)C1CCC1C(=O)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


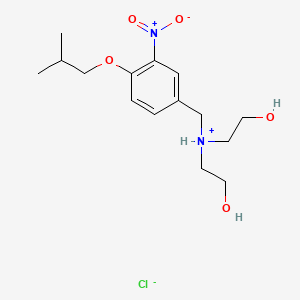

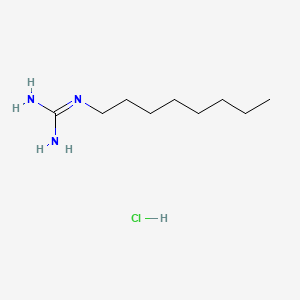


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
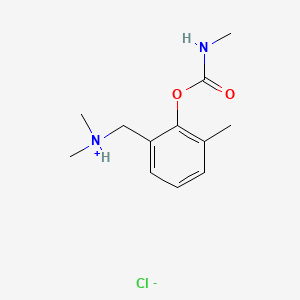
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
